molecular formula C5H8BrHgNO B14715022 Bromo-(3-cyano-2-methoxypropyl)mercury CAS No. 6935-34-8

Bromo-(3-cyano-2-methoxypropyl)mercury

Cat. No.: B14715022
CAS No.: 6935-34-8
M. Wt: 378.62 g/mol
InChI Key: LBAOLMFWNWKPQR-UHFFFAOYSA-M
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Description

Bromo-(3-cyano-2-methoxypropyl)mercury (CAS 6935-34-8) is an organomercury compound characterized by a propyl backbone substituted with a bromine atom, a methoxy group at the 2-position, and a cyano group at the 3-position.

Properties

CAS No.

6935-34-8

Molecular Formula

C5H8BrHgNO

Molecular Weight

378.62 g/mol

IUPAC Name

bromo-(3-cyano-2-methoxypropyl)mercury

InChI

InChI=1S/C5H8NO.BrH.Hg/c1-5(7-2)3-4-6;;/h5H,1,3H2,2H3;1H;/q;;+1/p-1

InChI Key

LBAOLMFWNWKPQR-UHFFFAOYSA-M

Canonical SMILES

COC(CC#N)C[Hg]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromo-(3-cyano-2-methoxypropyl)mercury typically involves the reaction of mercury(II) bromide with 3-cyano-2-methoxypropyl bromide. The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also involve the use of automated reactors and continuous flow systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Bromo-(3-cyano-2-methoxypropyl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury derivatives .

Scientific Research Applications

Bromo-(3-cyano-2-methoxypropyl)mercury has several scientific research applications:

Mechanism of Action

The mechanism of action of bromo-(3-cyano-2-methoxypropyl)mercury involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Mercury Compounds

Structural Analogs and Key Differences

The compound is compared below with two closely related organomercury derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical/Chemical Properties
Bromo-(3-cyano-2-methoxypropyl)mercury Not explicitly provided (estimated: C₅H₇BrHgNO) ~365–375 (estimated) 2-methoxy, 3-cyano Higher polarity due to cyano group; potential stability in polar solvents
Bromo(2-hydroxypropyl)mercury C₃H₇BrHgO 339.58 2-hydroxy Melting point: 76.5°C; logP: 0.02 (hydrophilic)
Bromo(3-ethoxypropyl)mercury C₅H₁₁BrHgO 367.63 3-ethoxy Higher molecular weight; ethoxy increases lipophilicity
Key Observations :

Substituent Effects: The cyano group in the target compound enhances polarity and may stabilize intermediates in reactions involving nucleophilic substitution. In contrast, the hydroxy group in Bromo(2-hydroxypropyl)mercury increases hydrophilicity (logP = 0.02), making it more water-soluble . Ethoxy vs. Methoxy: Bromo(3-ethoxypropyl)mercury has a bulkier ethoxy group, likely reducing solubility in aqueous media compared to the methoxy analog .

Thermal Stability: Bromo(2-hydroxypropyl)mercury has a documented melting point of 76.5°C, suggesting moderate thermal stability . Data for the target compound and its ethoxy analog are unavailable, but the cyano group’s electron-withdrawing nature may enhance decomposition resistance.

Reactivity: The cyano group in the target compound could participate in nitrile-specific reactions (e.g., hydrolysis to carboxylic acids), distinguishing it from analogs with purely alkyl or aryl substituents.

Broader Context Among Mercury Compounds

The Pharos Project database lists additional organomercury compounds with structural variations, such as:

  • Bromo-(2-methoxyphenyl)mercury (CAS 89119-23-3): Aromatic backbone with methoxy substitution, likely exhibiting distinct electronic properties due to conjugation with the phenyl ring .
  • Bromo-(2-methoxycyclohexyl)mercury (CAS 42085-73-4): Cyclohexyl backbone, which may confer steric hindrance and altered solubility compared to linear propyl derivatives .

These compounds highlight the diversity of mercury-based structures, where backbone geometry and substituent positioning critically influence chemical behavior.

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